molecular formula C8H13NO2S B1234057 S-Crotonyl-N-acetylcysteamine CAS No. 23784-20-5

S-Crotonyl-N-acetylcysteamine

Cat. No.: B1234057
CAS No.: 23784-20-5
M. Wt: 187.26 g/mol
InChI Key: NPCILKSVBCGAGM-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Crotonyl-N-acetylcysteamine is a thioester derivative of N-acetylcysteamine (NAC), featuring a crotonyl group (CH₃CH=CHCO-) linked via a thioester bond to the sulfur atom of NAC. This compound is primarily utilized as a biochemical substrate in enzymatic studies, particularly for investigating glutathione S-transferase (GST) activity and polyketide synthase (PKS) systems . Its synthesis involves coupling crotonic acid with NAC using carbodiimide-based reagents (e.g., EDC) and DMAP as a catalyst, following established protocols for thioester formation .

The crotonyl moiety confers unique reactivity, enabling its use in studying enzymatic mechanisms such as acyl transfer and double-bond isomerization. For example, it serves as a substrate for GST isozymes that catalyze nucleophilic attacks on electrophilic centers, a critical detoxification pathway in organisms .

Properties

CAS No.

23784-20-5

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

S-(2-acetamidoethyl) (E)-but-2-enethioate

InChI

InChI=1S/C8H13NO2S/c1-3-4-8(11)12-6-5-9-7(2)10/h3-4H,5-6H2,1-2H3,(H,9,10)/b4-3+

InChI Key

NPCILKSVBCGAGM-ONEGZZNKSA-N

SMILES

CC=CC(=O)SCCNC(=O)C

Isomeric SMILES

C/C=C/C(=O)SCCNC(=O)C

Canonical SMILES

CC=CC(=O)SCCNC(=O)C

Synonyms

S-crotonyl-N-acetylcysteamine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

S-P-Hydroxybutyryl-N-acetylcysteamine
  • Structure : Contains a β-hydroxybutyryl group (CH₃CH(OH)CH₂CO-) instead of crotonyl.
  • Enzymatic Activity : Both compounds exhibit high specific activity with acyltransferase enzymes, but activity diminishes if substrates are stored or frozen, likely due to decomposition or inhibitor formation .
  • Applications : Used in studies of fatty acid oxidation and PKS systems, though S-crotonyl derivatives are preferred for investigating α,β-unsaturated thioester reactivity .
N-Acetylcysteamine (NAC)
  • Structure : Lacks the crotonyl group; features a free thiol (-SH) instead of a thioester.
  • Reactivity: Unlike S-crotonyl-NAC, NAC acts as a glutathione analog and antioxidant, scavenging reactive oxygen species (ROS) .
1-Chloro-2,4-Dinitrobenzene (CDNB)
  • Enzymatic Activity : A universal GST substrate with broad isozyme specificity. While CDNB is more stable and widely used in assays, S-crotonyl-NAC is selective for GSTs with affinity for α,β-unsaturated electrophiles .

Comparative Data Table

Compound Key Functional Group Enzymatic Targets Stability Key Applications
S-Crotonyl-N-acetylcysteamine α,β-unsaturated thioester GSTs (specific isozymes), PKS Low (decomposes if stored) GST activity assays, polyketide synthesis
S-P-Hydroxybutyryl-N-acetylcysteamine β-hydroxy thioester Acyltransferases, PKS Low (similar to crotonyl) Fatty acid metabolism studies
N-Acetylcysteamine (NAC) Free thiol None (antioxidant properties) Moderate Antioxidant therapy, precursor for thioesters
1-Chloro-2,4-Dinitrobenzene (CDNB) Aromatic nitro group Broad-range GSTs High Standard GST activity assays

Research Findings

Substrate Specificity in GSTs
  • S-Crotonyl-NAC : Clark et al. (1973) demonstrated that insect GSTs exhibit 2–3× higher activity with S-crotonyl-NAC compared to mammalian GSTs, which prefer CDNB. This highlights its utility in studying species-specific detoxification pathways .
  • CDNB vs. S-Crotonyl-NAC : CDNB is a generalist substrate (Km ≈ 0.1–1 mM for most GSTs), while S-crotonyl-NAC shows lower Km values (≈10–50 μM) for specific GST isozymes, indicating higher affinity but narrower applicability .
Stability Challenges
  • Both S-crotonyl- and S-P-hydroxybutyryl-NAC degrade upon storage, reducing enzymatic activity by >50% after 24 hours at 0°C. This necessitates fresh preparation, unlike CDNB, which remains stable for weeks .

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